(E)-3-(3-pyridyl)prop-2-en-1-amine, also known as 3-(3-pyridyl)prop-2-en-1-amine, is an organic compound characterized by its unique structural features, including a pyridine ring and a propene moiety. The molecular formula of this compound is , with a molecular weight of approximately 162.19 g/mol. It appears as an off-white solid and is soluble in various organic solvents such as chloroform and dichloromethane. This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of tyrosine kinase inhibitors used in cancer treatment, such as imatinib and nilotinib.
The synthesis of (E)-3-(3-pyridyl)prop-2-en-1-amine typically involves the condensation of 3-pyridinecarboxaldehyde with an appropriate amine under acidic or basic conditions. One notable method reported involves the direct fusion of 3-acetylpyridine with dimethylformamide dimethylacetal, yielding a derivative that can be further processed to obtain (E)-3-(3-pyridyl)prop-2-en-1-amine .
Key steps in the synthesis include:
The structure of (E)-3-(3-pyridyl)prop-2-en-1-amine features:
The compound's structural formula can be represented as follows:
(E)-3-(3-pyridyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Reaction Type | Common Reagents |
---|---|
Oxidation | Hydrogen peroxide, peracids |
Reduction | Sodium borohydride, lithium aluminum hydride |
Substitution | Halogens, alkylating agents |
The mechanism of action for (E)-3-(3-pyridyl)prop-2-en-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For instance, it has been shown to inhibit specific enzyme activities related to cancer pathways, making it a candidate for therapeutic interventions against certain diseases .
The compound's reactivity profile indicates that it can participate in typical organic reactions involving amines and pyridine derivatives. Its unique structure imparts distinct chemical properties that are valuable for research and industrial applications.
(E)-3-(3-pyridyl)prop-2-en-1-amine has significant applications in scientific research, particularly in medicinal chemistry. Its primary applications include:
Enamine formation via condensation leverages carbonyl reactivity and amine nucleophilicity. A prominent route involves Knoevenagel condensation between 3-pyridinecarboxaldehyde and activated methylene compounds (e.g., malononitrile), followed by reduction:
3-Pyridinecarboxaldehyde + NC-CH₂-CN → (E)-3-(3-pyridyl)prop-2-enenitrile (E)-Nitrile + LiAlH₄/NaBH₄ → (E)-3-(3-pyridyl)prop-2-en-1-amine
This method achieves moderate yields (50–70%) but requires harsh reductants [2].
Superior control is attained via imine-enamine cascades. Pyridine-3-carboxaldehyde reacts with primary amines (e.g., benzylamine) to form imines. Subsequent addition of vinyl nucleophiles (e.g., allylboronates) yields enamines stereoselectively. Proline-derived organocatalysts (e.g., diarylprolinol silyl ethers) facilitate this by forming chiral enamine intermediates, enhancing E-selectivity (dr >20:1) [5] [8].
Table 1: Condensation Strategies Comparison
Method | Reagents | Catalyst | E:Z Ratio | Yield (%) | |
---|---|---|---|---|---|
Knoevenagel-Reduction | Malononitrile, LiAlH₄ | None | 85:15 | 65 | |
Imine-Allylation | Allylboronate, R-NH₂ | Diarylprolinol silyl ether | >95:5 | 82 | |
Prolinamide Catalysis | Nitrostyrene, Aldehyde | Prolinamide 3 | 90:10 | 78 | [2] |
Achieving high E-selectivity necessitates precision in geometry control. Chiral phosphoric acid (CPA) catalysis enables enantioselective addition to α,β-unsaturated imines. For instance, BINOL-derived CPAs (e.g., TRIP) promote the reaction between 3-pyridyl imines and enolizable carbonyls, yielding enamines with >90% ee and E:Z >95:5 via a hydrogen-bonded transition state [8].
Organoboron-mediated allylation excels in stereoretention. BINOL catalysts (e.g., 3,3′-Ph₂-BINOL) activate allylboronates toward N-acylimines derived from pyridine-3-carboxaldehyde. The chair-like transition state enforces anti-addition, affording homoallylic amines with >98% ee. Subsequent oxidative cleavage (ozonolysis) and reductive amination yield the target enamine [5]:
Pyridyl-imine + CH₂=CH-CH₂B(OR)₂ → Homoallylamine → (E)-Enamine
Metal-organocatalyst synergies further enhance selectivity. Iron(II)/aminophenol systems catalyze allenylation of pyridyl sulfides, followed by isomerization to the E-enamine (90% ee, 48–90% yield) [7].
Solvent-free microwave irradiation significantly accelerates enamine synthesis while improving atom economy. A key application is decarboxylative alkylation:
One-pot condensations benefit from microwave dielectric heating. Combining 3-pyridinecarboxaldehyde, nitroethane, and ammonium acetate under solvent-free microwave irradiation (120°C, 300 W) achieves 85% conversion to the enamine nitro intermediate in 10 minutes—5× faster than conventional heating [6].
Imine allylation using allyl-1,3,2-dioxaborinane proceeds efficiently under microwave conditions (50°C, 10 W, 1 h) with 3,3′-Ph₂-BINOL catalyst, delivering homoallylamines in 89% yield and 97% ee [5].
Reductive amination employs pyridyl aldehydes and allylamines:
3-Pyridinecarboxaldehyde + H₂N-CH₂-CH=CH₂ → Imine → (E)-Enamine (via Pd/C-H₂)
Advantages include simplicity and scalability (70–85% yield). However, over-reduction of the enamine bond and moderate E:Z ratios (80:20) are limitations [4].
Transition-metal-catalyzed cross-coupling offers superior stereocontrol. Key methods:
Table 2: Cross-Coupling vs. Reductive Amination
Method | Conditions | Yield (%) | E:Z | Functional Group Tolerance | |
---|---|---|---|---|---|
Reductive Amination | Pd/C, H₂, MeOH, 12 h | 78 | 85:15 | Moderate | |
B-Alkyl Suzuki | Pd-NHC, K₃PO₄, 80°C | 88 | >99:1 | High | [3] |
Photochemical alkylation | R-MgBr, purple light, 25°C | 91 | >99:1 | High (amines, alcohols) | [3] |
Cross-coupling advantages include impeccable stereoretention and compatibility with sensitive groups (e.g., free amines). Drawbacks involve pre-functionalized substrates (halopyridines, organometallics) and costly catalysts [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8